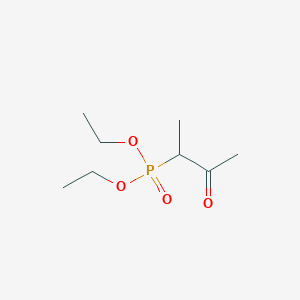
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester is an organophosphorus compound with the molecular formula C8H17O4P It is a derivative of phosphonic acid, characterized by the presence of a diethyl ester group and a 1-methyl-2-oxopropyl substituent
准备方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate ketone, such as 1-methyl-2-oxopropane, under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques to isolate the product from reaction by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions result in the formation of new esters or other functionalized derivatives.
科学研究应用
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants.
作用机制
The mechanism by which phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phosphonic acid, which then interacts with specific molecular pathways. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (phenylmethyl)-, diethyl ester: This compound has a phenylmethyl group instead of a 1-methyl-2-oxopropyl group, leading to different chemical and biological properties.
Phosphonic acid, (1-methyl-2-oxo-3-phenylpropyl)-, diethyl ester: The presence of a phenyl group in the structure can significantly alter its reactivity and applications.
属性
CAS 编号 |
1066-91-7 |
|---|---|
分子式 |
C8H17O4P |
分子量 |
208.19 g/mol |
IUPAC 名称 |
3-diethoxyphosphorylbutan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(4)7(3)9/h8H,5-6H2,1-4H3 |
InChI 键 |
KMJCWEYBVMRBAX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(C)C(=O)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















